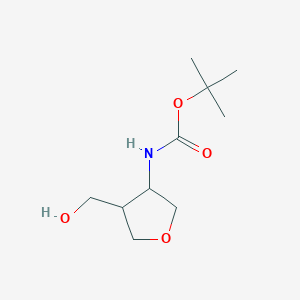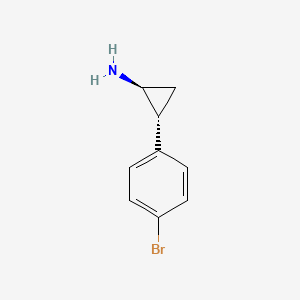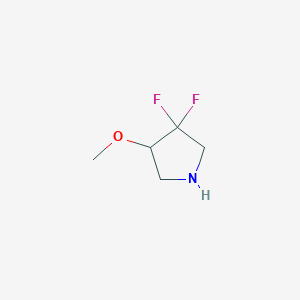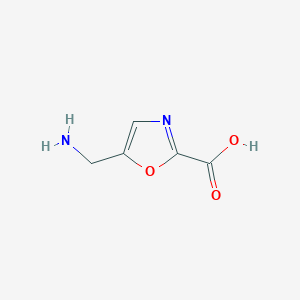
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H11ClFN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Ethylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Aminomethylation: The final step involves the introduction of the aminomethyl group at the 4-position of the pyrazole ring. This can be achieved through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory disorders.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.
Comparison with Similar Compounds
1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine can be compared with other similar compounds such as:
1-(1-Ethyl-5-chloro-1h-pyrazol-4-yl)methanamine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(1-Ethyl-5-bromo-1h-pyrazol-4-yl)methanamine:
1-(1-Ethyl-5-iodo-1h-pyrazol-4-yl)methanamine: The presence of an iodine atom can significantly alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its chemical behavior and biological activity.
Properties
IUPAC Name |
(1-ethyl-5-fluoropyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMCPAZGYLFABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl N-[cis-2-cyanocyclopentyl]carbamate](/img/structure/B8012471.png)








